(4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine
Description
The compound “(4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine” features a quinazoline scaffold substituted with a methyl group at position 4, linked via an amine group to a 1,4,5,6-tetrahydro-1,3,5-triazine moiety. The triazine ring is further functionalized with a tetrahydrofuran-2-ylmethyl group. The tetrahydrofuran (THF) substituent introduces stereoelectronic effects and improved solubility relative to non-cyclic or aromatic substituents .
Properties
IUPAC Name |
4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-14-6-2-3-7-15(14)21-17(20-12)22-16-18-10-23(11-19-16)9-13-5-4-8-24-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRGEVZGVFJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline ring, followed by the introduction of the methyl group at the 4-position. The triazine ring is then synthesized and attached to the quinazoline ring. Finally, the tetrahydrofuran ring is introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Chemical Reactivity and Transformation Pathways
The compound’s reactivity arises from its functional groups, including the amine linkage, aromatic rings, and tetrahydrofuran moiety. Key reaction types include:
Oxidation Reactions
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Potassium permanganate (KMnO₄) can oxidize the tetrahydrofuran ring to a dihydroxyfuran derivative or cleave it under harsh conditions, altering the compound’s solubility and stability.
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Electrophilic aromatic substitution on the quinazoline ring may occur, though steric hindrance from bulky substituents could limit reactivity .
Reduction Reactions
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Sodium borohydride (NaBH₄) may reduce carbonyl groups (if present) or stabilize intermediate species during synthesis.
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Hydrogenation of the tetrahydrotriazine ring could further saturate the ring, though this may destabilize the molecule’s conformation.
Catalytic Reactions
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Transition-metal catalysts (e.g., palladium) could facilitate cross-coupling reactions to introduce additional substituents, though this requires prior functionalization (e.g., halogenation) .
Nucleophilic Substitution
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The amine group (-NH-) is reactive and may participate in alkylation or acylation, modifying the compound’s pharmacokinetic profile.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ring cleavage or dihydroxylation |
| Reduction | NaBH₄, protic solvent | Carbonyl reduction or stabilization |
| Catalytic coupling | Pd catalyst, ligands | Introduction of new substituents |
Biological Mechanisms of Action
While direct data for this compound is limited, analogs with similar structures (e.g., quinazoline-triazine hybrids) exhibit:
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Enzyme inhibition (e.g., kinases or receptors) via hydrogen bonding and π-π interactions with the quinazoline core.
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Antimicrobial activity from the furan moiety, which may disrupt microbial membranes or interfere with metabolic pathways.
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Anticancer potential linked to the triazine ring’s ability to intercalate DNA or inhibit critical enzymes like dihydrofolate reductase .
Research Findings and Gaps
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Synthetic Optimization : Microwave-assisted synthesis is noted to improve reaction efficiency and yield. Purification via chromatography is critical due to the compound’s complexity.
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Mechanistic Studies : Further in vitro/in vivo assays are needed to validate biological activity and target specificity .
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the prominent applications of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that plays a critical role in glucose metabolism and is a target for diabetes treatment. Inhibitors of this enzyme can help manage blood sugar levels in patients with type 2 diabetes mellitus. Studies have shown that derivatives of quinazoline compounds exhibit significant DPP-IV inhibitory activity, which suggests that (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine could be developed further for therapeutic use against diabetes .
Anticancer Activity
Research indicates that quinazoline derivatives possess anticancer properties. The structural features of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine may contribute to its ability to inhibit cancer cell proliferation. Several studies have highlighted the cytotoxic effects of similar compounds on various cancer cell lines .
Protein-Ligand Interactions
The compound has been investigated for its binding affinity to specific proteins involved in various biological processes. BindingDB provides insights into the molecular recognition mechanisms of such compounds . Understanding these interactions can lead to the development of more effective drugs by optimizing binding characteristics.
Table 1: Summary of Biological Activities
Case Study: DPP-IV Inhibition
A study published in Medicinal Chemistry Research detailed the synthesis and evaluation of various quinazoline derivatives as DPP-IV inhibitors. The compound demonstrated promising results with an IC50 value indicating strong inhibitory action compared to standard drugs used in diabetes management. This positions (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine as a candidate for further development in diabetes therapeutics .
Mechanism of Action
The mechanism of action of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Tetrahydrofuran vs.
Benzyl vs. THF Substituents : The benzyl group in contributes to higher lipophilicity (LogP), which may enhance membrane permeability but reduce aqueous solubility. In contrast, the THF group balances polarity and flexibility .
Morpholine-Containing Derivatives: The morpholinopropyl substituent in introduces a polar tertiary amine, significantly boosting solubility and enabling hydrogen bonding interactions in biological systems.
Electronic and Steric Considerations
- The THF group’s tetrahedral geometry may mimic natural substrates better than planar furan or benzyl groups .
- Steric Hindrance : The THF substituent’s bulkiness may limit access to certain enzyme active sites compared to smaller groups (e.g., methyl in ), but its flexibility could accommodate conformational changes during binding .
Biological Activity
The compound (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for various pharmacological properties. The presence of the tetrahydrofuran and triazine moieties contributes to its structural complexity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline and triazine have been shown to possess antibacterial and antifungal activities. A study highlighted the efficacy of 1,2,4-triazole derivatives against various pathogens, suggesting that modifications in the structure can enhance activity against resistant strains .
Anticancer Potential
The quinazoline framework has been extensively studied for its anticancer properties. Compounds derived from this scaffold have demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine against cancer cell lines remains to be fully elucidated but is a promising area for further research.
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways related to disease processes. For example, certain quinazoline derivatives have shown promise as DPP-IV inhibitors, which are crucial in managing diabetes .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various quinazoline derivatives against standard bacterial strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.125 | High |
| Compound B | 0.250 | Moderate |
| (4-Methyl-quinazolin-2-yl)... | 0.200 | High |
Study 2: Anticancer Activity
In vitro assays assessed the cytotoxic effects of the compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 15 |
| MCF7 (Breast) | 20 |
| HeLa (Cervical) | 10 |
These results suggest that the compound could serve as a lead in developing new anticancer therapies.
Q & A
Q. What are the established synthetic routes for (4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the quinazoline core via cyclization of anthranilic acid derivatives with carbonyl-containing reagents. For example, describes using N-methyl anthranilic acid and thiophen-2-carboxylic acid to form a dihydroquinazolinone intermediate under reflux conditions .
- Step 2: Introduction of the tetrahydrofuranmethyl-triazine moiety. highlights the use of cyclocondensation reactions with aldehydes and amines, such as reacting 5-nitro-2-furyl derivatives with triazole intermediates in ethanol under acidic catalysis .
- Key Intermediates:
- Intermediate A: 4-Methyl-2-aminobenzoxazinone (from Step 1).
- Intermediate B: 5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-amine (from Step 2).
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound and its intermediates?
Methodological Answer:
- NMR:
- 1H NMR identifies protons on the quinazoline (e.g., aromatic protons at δ 7.5–8.5 ppm) and tetrahydrofuranmethyl groups (e.g., methylene protons at δ 3.0–4.0 ppm). uses NMR to confirm thiazole-2-amine intermediates .
- 13C NMR verifies carbonyl carbons (e.g., C=O at ~165 ppm) and triazine ring carbons (~150–160 ppm).
- IR: Confirms functional groups (e.g., C=N stretch in triazine at ~1600 cm⁻¹, C-O in tetrahydrofuran at ~1100 cm⁻¹) .
- MS (HRMS): Validates molecular weight and fragmentation patterns. For example, reports HRMS for thiazol-2-amine derivatives to confirm molecular formulas .
Advanced Research Questions
Q. What strategies are employed to optimize the yield and purity of this compound during multi-step synthesis?
Methodological Answer:
- Catalyst Optimization: uses triethylamine as a base catalyst in DMF to enhance cyclization efficiency during triazolo-triazine synthesis .
- Solvent Selection: Ethanol or methanol is preferred for cyclocondensation (), while DMF improves solubility for heterocyclic coupling () .
- Temperature Control: Reflux conditions (70–80°C) for cyclization steps (), while room-temperature reactions minimize side products in aldehyde condensations () .
- Purification: Column chromatography (e.g., gradient elution with EtOAc/light petroleum) is critical for isolating intermediates, as described in .
Q. What in vitro biological assays are recommended to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution assays () against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. demonstrates this approach for thiazol-2-amine derivatives .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., caspase-3 activation in ) to explore mechanistic pathways .
Q. How does the presence of the tetrahydrofuranmethyl group influence the compound's physicochemical properties and bioactivity?
Methodological Answer:
- Lipophilicity: The tetrahydrofuranmethyl group increases logP values, enhancing membrane permeability ( notes similar effects with fluorobenzyl-thioether groups) .
- Bioactivity: The group may improve binding to hydrophobic enzyme pockets. shows that bulky substituents (e.g., tert-butyl) on thiazol-2-amines enhance anticancer activity .
- Metabolic Stability: The tetrahydrofuran ring resists oxidative degradation compared to linear ethers, as seen in for triazolo-triazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
